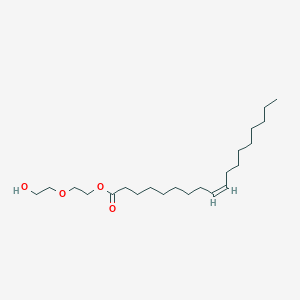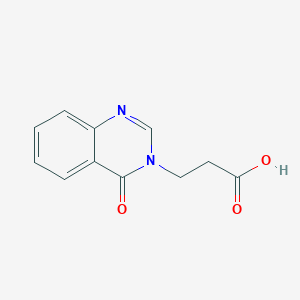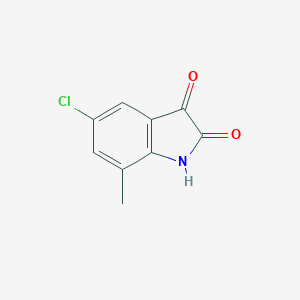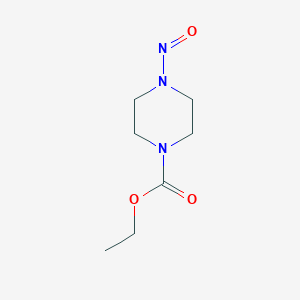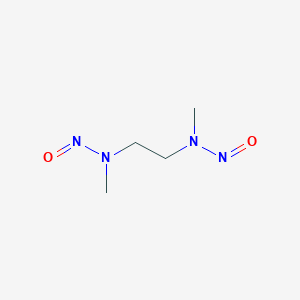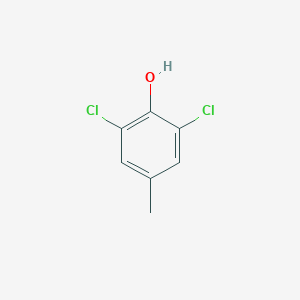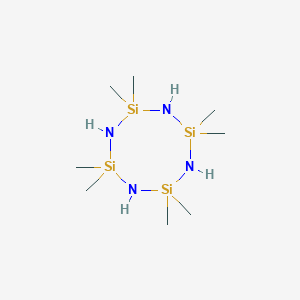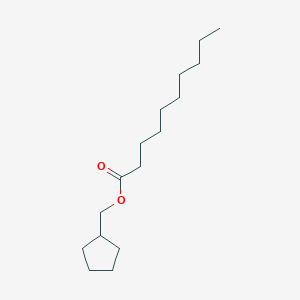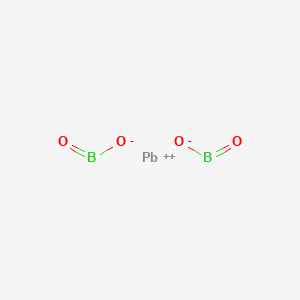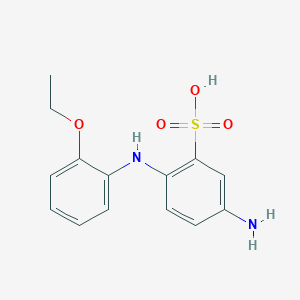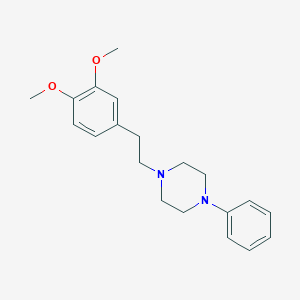
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mécanisme D'action
The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is not fully understood. However, it is believed to act by binding to various receptors in the brain, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognition. It has also been found to possess analgesic and anti-inflammatory properties, which can be beneficial in the treatment of various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has several advantages and limitations for lab experiments. Its pharmacological activities and potential applications make it an attractive compound for scientific research. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. One potential area of research is the development of new compounds based on the structure of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. These compounds could have improved pharmacological activities and potential applications in various fields. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to a better understanding of its pharmacological activities and potential applications.
Conclusion:
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, pharmacology, and chemistry, make it an attractive compound for further study. The synthesis method of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- and its derivatives.
Méthodes De Synthèse
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- involves the reaction of 3,4-dimethoxyphenethylamine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant pharmacological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a precursor in the synthesis of other compounds.
Propriétés
Numéro CAS |
1047-68-3 |
|---|---|
Nom du produit |
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- |
Formule moléculaire |
C20H26N2O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-9-8-17(16-20(19)24-2)10-11-21-12-14-22(15-13-21)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 |
Clé InChI |
PMKSGALOAFBOTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC |
Autres numéros CAS |
1047-68-3 |
Synonymes |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



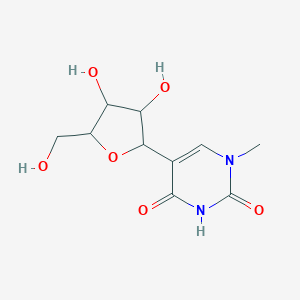

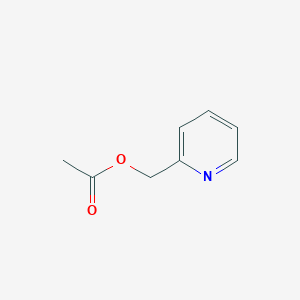
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
